molecular formula C16H18FNO2S2 B2494248 2-[(4-fluorophenyl)sulfanyl]-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}acetamide CAS No. 2097937-16-9

2-[(4-fluorophenyl)sulfanyl]-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}acetamide

Cat. No.: B2494248
CAS No.: 2097937-16-9
M. Wt: 339.44
InChI Key: CNJABNNBQZFLLM-UHFFFAOYSA-N
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Description

2-[(4-fluorophenyl)sulfanyl]-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}acetamide is a synthetic small molecule of interest in advanced pharmacological and chemical research. This compound features a distinct molecular architecture that combines a 4-fluorophenylsulfanyl group, a thiophene ring, and a hydroxypropyl acetamide chain. Such a structure is commonly investigated for its potential to interact with various biological targets. The inclusion of both fluorine and sulfur-containing moieties is a frequent strategy in drug discovery, as these groups can significantly influence a molecule's bioavailability, metabolic stability, and binding affinity to enzymes and receptors . Researchers may explore this compound as a key intermediate or lead structure in the development of novel therapeutic agents. Its potential research applications could span multiple areas, including the design of enzyme inhibitors, given that similar acetamide and sulfanyl-based compounds have been studied for their inhibitory activity against specific targets . The presence of the thiophene heterocycle also makes it a valuable candidate for broader exploration in medicinal chemistry and as a building block in the synthesis of more complex chemical entities. This product is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(4-fluorophenyl)sulfanyl-N-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FNO2S2/c1-16(20,8-12-6-7-21-9-12)11-18-15(19)10-22-14-4-2-13(17)3-5-14/h2-7,9,20H,8,10-11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNJABNNBQZFLLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CSC=C1)(CNC(=O)CSC2=CC=C(C=C2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-fluorophenyl)sulfanyl]-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}acetamide typically involves multi-step organic reactions. One common approach is to start with the thiophene derivative and introduce the fluorophenyl group through a nucleophilic substitution reaction. The acetamide group is then introduced via an amidation reaction. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully controlled to ensure consistency and quality. The use of automated systems for monitoring and adjusting reaction parameters is common to maintain optimal conditions throughout the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[(4-fluorophenyl)sulfanyl]-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene and sulfanyl groups can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify the functional groups.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens or nitro compounds under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene group can lead to sulfoxides or sulfones, while reduction can yield alcohols or amines.

Scientific Research Applications

2-[(4-fluorophenyl)sulfanyl]-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}acetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-[(4-fluorophenyl)sulfanyl]-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}acetamide involves its interaction with specific molecular targets. The fluorophenyl and thiophene groups can bind to active sites on enzymes or receptors, modulating their activity. This compound may also interfere with cellular pathways, leading to changes in cell function or viability.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Propyl Chain

Compound from :

2-[(4-Fluorophenyl)sulfanyl]-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]acetamide

  • Key Differences :
    • Propyl Substituents : Contains a 4-methoxyphenyl group and a methyl group instead of the thiophen-3-ylmethyl moiety.
    • Electronic Effects : The methoxy group is electron-donating, contrasting with the electron-rich thiophene.
  • Implications :
    • The methoxyphenyl group may alter lipophilicity and π-π stacking interactions compared to the thiophene system.
    • The methyl group could sterically hinder interactions with target sites .

Acetamide Derivatives with Diverse Aromatic Systems

2-Oxoindoline Derivatives () :

Examples include 1-F (2-Hydroxy-2-(2-oxo-1,2-dihydro-indol-3-ylidene)-N-phenyl-acetamid) and IK (Hydroxy-(2-oxo-1,2-dihydro-indol-3-ylidene)-acetic acid) .

  • Key Differences :
    • Core Structure : Indole-derived scaffolds replace the fluorophenylthio and thiophene groups.
    • Functional Groups : Hydroxy and ketone groups dominate, differing from the sulfur and fluorine substituents in the target compound.
  • Implications: Indole systems are known for DNA intercalation or kinase inhibition, suggesting divergent biological targets compared to sulfur/fluorine-containing analogs .
Thiophene-2-yl Derivatives () :

N-methyl-2-(4-acylpiperazin-1-yl)-N-[3-(naphthalene-1-yloxy)-3-(thiophen-2-yl)propyl]acetamide

  • Key Differences :
    • Thiophene Position : Thiophen-2-yl vs. thiophen-3-yl in the target compound.
    • Additional Moieties : Naphthalene and piperazine groups introduce bulk and basicity.
  • Implications: Thiophene regiochemistry (2- vs. 3-yl) may affect binding orientation in enzyme active sites.

Fluorophenyl-Containing Analogs

N-cyclohexyl-2-(4-fluorophenyl)-2-(N-propylacetamido)acetamide () :
  • Key Differences :
    • Backbone : Cyclohexyl and propyl groups replace the hydroxypropyl-thiophene chain.
    • Physical Properties : Melting point = 150–152°C; molecular weight = 334.206 g/mol.
  • Fluorophenyl retention highlights its role in electronic modulation or metabolic stability .

Data Table: Structural and Physical Comparison

Compound Name / Source Key Substituents Molecular Weight (g/mol) Melting Point (°C) Notable Features
Target Compound Thiophen-3-ylmethyl, hydroxypropyl Calculated ~365.4 N/A Fluorophenylthio, hydroxyl solubility
Compound 4-Methoxyphenyl, methyl Calculated ~377.4 N/A Electron-donating methoxy group
N-cyclohexyl-2-(4-fluorophenyl)... Cyclohexyl, propyl 334.206 150–152 High crystallinity, multicomponent synthesis
Thiophene-2-yl Derivative Thiophen-2-yl, naphthalene Estimated ~500+ N/A Piperazine moiety, bulkier structure

Biological Activity

2-[(4-fluorophenyl)sulfanyl]-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}acetamide is a synthetic compound that incorporates a thiophene ring, which is known for its diverse biological activities. This compound's structure includes a 4-fluorophenyl group and a thiophen-3-yl moiety, contributing to its potential therapeutic applications in medicinal chemistry. The interest in this compound arises from its possible antimicrobial and anticancer properties, which are common among thiophene derivatives.

Structure and Synthesis

The synthesis of this compound typically involves several steps, allowing for the incorporation of various functional groups that enhance biological activity. The presence of the thiophene ring is crucial as it is associated with numerous pharmacological effects.

Structural Feature Description Biological Activity
Thiophene RingFive-membered aromatic ring containing sulfurAnticancer activity, antimicrobial properties
4-Fluorophenyl GroupFluorinated phenyl groupEnhances bioactivity, potential cytotoxic effects
Hydroxy GroupAlcohol functional groupIncreases solubility and bioavailability

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, thiophene derivatives have shown effectiveness against various cancer cell lines. The mechanism of action may involve the modulation of enzyme or receptor activity, leading to antiproliferative effects.

In vitro studies have demonstrated that compounds with similar structural characteristics can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study:
A study involving thiophene derivatives reported IC50 values for several compounds against different cancer cell lines. For example, one derivative exhibited an IC50 of 1.88 μM against MCF-7 cells, indicating potent anticancer activity.

Antimicrobial Activity

Thiophene derivatives are also recognized for their antimicrobial properties. The incorporation of the fluorinated phenyl group in this compound may enhance its interaction with microbial targets, potentially leading to effective inhibition of bacterial growth.

Research Findings:
Studies on related compounds have shown promising results against various bacterial strains. For instance, a related thiophene derivative demonstrated significant antimicrobial activity with an MIC value of 10 µg/mL against Staphylococcus aureus.

The biological activity of this compound likely involves interaction with specific molecular targets. This could include:

  • Enzyme Inhibition: Compounds may inhibit key enzymes involved in cancer cell metabolism.
  • Receptor Modulation: Altering receptor activity can lead to changes in cellular signaling pathways associated with growth and survival.
  • DNA Interaction: Some thiophene derivatives can intercalate into DNA, disrupting replication and transcription processes.

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